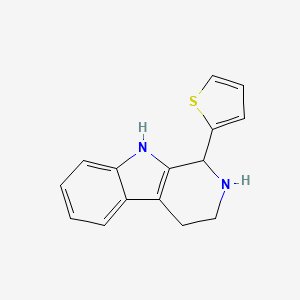

1-(2-Thienyl)-2,3,4,9-Tetrahydro-1H-β-Carbolin

Übersicht

Beschreibung

1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline is a heterocyclic compound that features a unique fusion of a tetrahydro-β-carboline core with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the carboline and thiophene moieties endows it with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have demonstrated the potential of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline and its derivatives as anticancer agents.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study synthesized several β-carboline derivatives and tested their anticancer activity against six tumor cell lines. Compounds with a thienyl group showed promising results with IC50 values lower than 20 μM, indicating strong cytotoxicity. Notably, the introduction of specific substituents at positions 1 and 7 of the β-carboline nucleus enhanced their activity .

- Structure-Activity Relationships : Investigations into structure-activity relationships (SAR) revealed that modifications at certain positions can significantly affect the compound's efficacy. For example, the presence of a 3-pyridyl or 2-thienyl substituent at position 1 was found to be detrimental to cytotoxic effects .

- In Vivo Studies : In vivo evaluations showed that selected compounds could inhibit tumor growth by over 40% in animal models such as Sarcoma 180 and Lewis lung cancer .

Antimalarial Activity

The antimalarial properties of this compound have also been explored extensively.

- Efficacy Against Plasmodium falciparum : A study evaluated the synthesized tetrahydro-β-carboline derivatives for their antiplasmodial activity against chloroquine-sensitive and resistant strains of P. falciparum. The results indicated moderate to potent activity, with specific derivatives showing IC50 values around 4.82 μg/mL for sensitive strains and slightly higher for resistant strains .

Biocatalysis and Chemical Synthesis

Beyond pharmacological applications, 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline has been utilized in biocatalytic processes.

- Enantioselective Resolution : The compound has been applied as a substrate in biotransformation processes using microbial catalysts like Rhodotorula mucilaginosa. This biocatalyst successfully resolved racemic mixtures of thienyl-containing phosphonates into optically pure products with high enantiomeric excess .

Summary Table of Applications

Wirkmechanismus

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

A compound with a similar structure, 7-(2-thienyl)-7-deazaadenosine (ab61), has been shown to exhibit nanomolar cytotoxic activities against various cancer cell lines due to its efficient phosphorylation in cancer cells . AB61 is incorporated into both DNA and RNA, preferentially as a ribonucleotide . It is also a substrate for both RNA and DNA polymerases in enzymatic assays .

Biochemical Pathways

It is known that thiazole derivatives can affect a wide range of biological pathways . For instance, biotin, a compound containing a thiazole ring, serves as a coenzyme in carboxylation reactions, which are crucial for the natural growth, development, and overall well-being of both humans and animals .

Pharmacokinetics

The average elimination half-life of TCP was found to be 2.1 hours .

Result of Action

The related compound ab61 affects dna damage pathways and protein translation/folding machinery . Large 53BP1 foci were observed in nuclei of AB61-treated cells, indicating DNA damage . Random incorporation of AB61 into RNA blocked its translation in an in vitro assay .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemische Analyse

Biochemical Properties

1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phenylalanine hydroxylase, an enzyme crucial for the metabolism of the amino acid phenylalanine . This interaction suggests that 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline could influence phenylalanine levels in the body, potentially impacting metabolic processes.

Cellular Effects

1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can modulate the activity of GABA transporters, which are critical for maintaining neurotransmitter balance in the brain . This modulation can lead to changes in cell function, including alterations in neurotransmitter levels and neuronal activity.

Molecular Mechanism

The molecular mechanism of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline involves several binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to significant changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound can lead to a decline in its activity due to degradation, which can affect the outcomes of in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . For example, it can be metabolized by cytochrome P450 enzymes, which play a key role in the detoxification and elimination of foreign compounds from the body. These interactions can influence the metabolic flux and levels of various metabolites.

Transport and Distribution

The transport and distribution of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, which can influence its bioavailability and efficacy.

Subcellular Localization

1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with a thiophene aldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to yield the desired product. Commonly used acids for this reaction include hydrochloric acid and acetic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to isolate the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboline core can be reduced to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydro or tetrahydro derivatives of the carboline core.

Substitution: Halogenated thiophene derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline can be compared with other similar compounds, such as:

1-(2-Furyl)-2,3,4,9-tetrahydro-1H-b-carboline: Similar structure but with a furan ring instead of a thiophene ring. The furan ring is less electron-rich compared to thiophene, which may affect its reactivity and biological activity.

1-(2-Pyridyl)-2,3,4,9-tetrahydro-1H-b-carboline: Contains a pyridine ring, which introduces basicity and potential for hydrogen bonding interactions.

1-(2-Thienyl)-1,2,3,4-tetrahydroisoquinoline: Features a tetrahydroisoquinoline core instead of a carboline core, which may influence its pharmacological properties.

The uniqueness of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline lies in its combination of the carboline and thiophene moieties, which imparts distinct electronic and steric properties that can be leveraged in various applications.

Biologische Aktivität

1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-β-carboline is a compound belonging to the β-carboline family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its anticancer and antimalarial properties.

Synthesis of 1-(2-Thienyl)-2,3,4,9-Tetrahydro-1H-β-Carboline

The synthesis of this compound typically involves the Pictet-Spengler reaction using β-phenyltryptamine as a precursor. This reaction is diastereo-specific and has been shown to yield primarily the (1S*,4R*) diastereomer of 4-phenyl-1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline. The GABA-receptor activity of this compound suggests its potential in neurological applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of β-carboline derivatives. A series of novel N9-heterobivalent β-carbolines were synthesized and evaluated for their cytotoxicity against various tumor cell lines. Notably, compounds containing the thienyl group demonstrated significant cytotoxic effects with IC50 values lower than 20 μM. In vivo studies indicated that these compounds could inhibit tumor growth by over 40% in animal models .

Table 1: Anticancer Activity of β-Carboline Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Tumor Inhibition Rate (%) |

|---|---|---|---|

| 5b | Sarcoma 180 | <20 | >40 |

| 5w | Lewis Lung Cancer | <20 | >40 |

Additionally, structure-activity relationship (SAR) studies suggested that modifications at specific positions on the β-carboline core could enhance anticancer activity. For instance, 1-methylation and 7-methoxylation were favorable modifications .

Antimalarial Activity

The antimalarial properties of β-carbolines have also been extensively studied. A recent investigation into the antimalarial efficacy of various tetrahydro-β-carboline derivatives revealed that some compounds exhibited potent activity against Plasmodium falciparum. The compound with a thiophene ring substitution showed moderate to potent antimalarial activity with IC50 values indicating effective inhibition .

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound | Strain Tested | IC50 (μg/mL) |

|---|---|---|

| 12b | 3D7 | 6.84 |

| 12b | RKL-9 | 8.66 |

In vivo studies demonstrated that when combined with standard antimalarial drugs like artesunate, these compounds significantly reduced parasitemia levels and improved survival rates in infected mice .

The mechanisms underlying the biological activities of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline appear to be multifaceted:

- Cytotoxicity Mechanism : The cytotoxic effects against cancer cells may involve apoptosis induction and disruption of angiogenesis pathways .

- Antimalarial Mechanism : The antimalarial activity is likely due to interference with essential metabolic pathways in the parasites, although specific pathways remain under investigation .

Case Studies

Several case studies illustrate the efficacy of this compound in various biological contexts:

- Cytotoxicity in Tumor Models : In one study, mice treated with a specific β-carboline derivative showed a significant reduction in tumor size compared to control groups. This highlights the potential for these compounds in cancer therapeutics.

- Antimalarial Efficacy : Another study demonstrated that mice treated with a combination of a thienyl-substituted β-carboline and artesunate had a markedly extended survival time compared to those receiving artesunate alone .

Eigenschaften

IUPAC Name |

1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSTHZLNWEZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398423 | |

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169827-91-2 | |

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.